5-Bromo-4-fluoro-3-(trifluoromethyl)benzene-1,2-diamine
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Overview
Description
5-Bromo-4-fluoro-3-(trifluoromethyl)benzene-1,2-diamine is an organic compound with the molecular formula C7H5BrF4N2 and a molecular weight of 273.03 g/mol . It is a solid at ambient temperature and is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluoro-3-(trifluoromethyl)benzene-1,2-diamine typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by reduction to introduce the amino groups. For example, starting from a bromofluorobenzene derivative, nitration can be performed using nitric acid and sulfuric acid, followed by reduction with a suitable reducing agent like tin(II) chloride in hydrochloric acid to yield the diamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-fluoro-3-(trifluoromethyl)benzene-1,2-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction Reactions: The amino groups can be oxidized to nitro groups or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Organolithium or Grignard reagents are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-Bromo-4-fluoro-3-(trifluoromethyl)benzene-1,2-diamine is used in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the development of bioactive compounds and pharmaceuticals.
Medicine: Research into its potential as a precursor for drug development is ongoing.
Industry: It is used in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5-Bromo-4-fluoro-3-(trifluoromethyl)benzene-1,2-diamine involves its interaction with molecular targets through its functional groups. The amino groups can form hydrogen bonds, while the trifluoromethyl group can enhance lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-α,α,α-trifluorotoluene
- 2,3-Diamino-5-bromo-6-fluorobenzotrifluoride
- 5-Bromo-2-fluorobenzotrifluoride
Uniqueness
5-Bromo-4-fluoro-3-(trifluoromethyl)benzene-1,2-diamine is unique due to the presence of both bromine and fluorine atoms along with the trifluoromethyl group, which imparts distinct chemical reactivity and stability. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
IUPAC Name |
5-bromo-4-fluoro-3-(trifluoromethyl)benzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF4N2/c8-2-1-3(13)6(14)4(5(2)9)7(10,11)12/h1H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMPVXHKPSFSNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)C(F)(F)F)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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